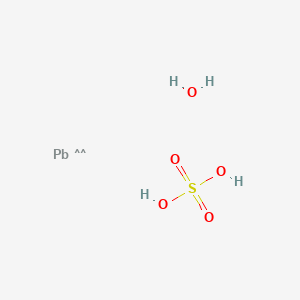
Lead oxide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead oxide sulfate is a useful research compound. Its molecular formula is O5Pb2S and its molecular weight is 5.3e+02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Lead oxide sulfate (Pb5O4SO4) is a compound that has garnered attention due to its biological activity, particularly in the context of lead toxicity and its interactions with biological systems. This article delves into the biological implications of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.
This compound is a complex compound that can arise from various lead-containing materials. It is known for its low solubility in water, which affects its bioavailability and toxicity. The compound is primarily encountered in environments contaminated with lead, such as those involving lead-based paints or industrial processes.
Toxicological Profile
Lead compounds, including this compound, are recognized as cumulative poisons. Their toxicity manifests through various pathways:
- Absorption : Children absorb a higher percentage of ingested lead compared to adults, making them particularly vulnerable to lead poisoning.
- Mechanism of Action : Lead interferes with essential biological processes by displacing calcium and zinc ions in enzymes, thereby disrupting metabolic functions.
- Health Effects : Chronic exposure can lead to neurological damage, anemia, renal impairment, and developmental issues in children.
Table 1 summarizes the toxic effects associated with lead exposure:
| Severity | Symptoms |
|---|---|
| Mild | Lethargy, anorexia, abdominal discomfort |
| Moderate | Anemia, headache, abdominal cramps |
| Severe | Convulsions, coma, encephalopathy, renal failure |
Mechanisms of Biological Activity
The biological activity of this compound can be understood through several mechanisms:
- Enzyme Inhibition : Lead ions can bind to sulfhydryl groups in enzymes, leading to their inactivation. This disruption affects metabolic pathways critical for cellular function.
- Oxidative Stress : Lead exposure induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA.
- Neurotoxicity : Lead's ability to cross the blood-brain barrier results in neurotoxic effects that may manifest as cognitive deficits and behavioral changes.
Case Studies
Several case studies highlight the significant health impacts of lead exposure related to this compound:
Case Study 1: Occupational Exposure
A painter exposed to lead-based paints developed symptoms consistent with lead poisoning after prolonged inhalation of dust containing this compound. His blood lead levels were significantly elevated (4.18 µmol/L), leading to treatment with chelating agents such as sodium calcium edetate and succimer .
Case Study 2: Residential Exposure
A family residing in a home with deteriorating lead paint exhibited signs of acute lead poisoning. Blood tests revealed elevated levels (4.04 µmol/L) among several members. The intervention included immediate removal from the source and medical treatment to reduce blood lead levels .
Research Findings
Recent studies have investigated the interactions between sulfate-reducing bacteria (SRB) and heavy metals like lead. These bacteria can play a role in bioremediation by reducing toxic metal ions into less harmful forms. Notably:
- Bacterial Activity : SRB have shown varying responses to Pb(II) exposure; some species exhibit increased growth rates under certain concentrations of lead .
- Toxicity Levels : The lethal concentration (LC50) values for methylmercury (a potent neurotoxin formed in environments contaminated with mercury and lead) indicate significant risks associated with combined metal exposure .
特性
IUPAC Name |
lead(2+);oxolead;sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O.2Pb/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKBAYTJGQPST-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Pb2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.3e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














